molecular formula C8H8FNO2 B6205962 N-(2-fluoro-4-hydroxyphenyl)acetamide CAS No. 103842-00-8

N-(2-fluoro-4-hydroxyphenyl)acetamide

Cat. No.: B6205962
CAS No.: 103842-00-8
M. Wt: 169.2
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Description

N-(2-Fluoro-4-hydroxyphenyl)acetamide is a fluorinated acetamide derivative characterized by a hydroxyl group at the para position and a fluorine atom at the ortho position on the phenyl ring. This compound has garnered attention in medicinal chemistry due to the electronegative fluorine atom, which enhances metabolic stability, and the hydroxyl group, which contributes to hydrogen-bonding interactions. It serves as a key intermediate in synthesizing bioactive molecules, including antifungal agents .

Properties

CAS No.

103842-00-8

Molecular Formula

C8H8FNO2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-fluoro-4-hydroxyphenyl)acetamide can be achieved through several methods. One common approach involves the acylation of 2-fluoro-4-hydroxyaniline with acetic anhydride or acetyl chloride under basic conditions. The reaction typically proceeds as follows:

  • Dissolve 2-fluoro-4-hydroxyaniline in a suitable solvent such as dichloromethane.
  • Add a base like pyridine or triethylamine to the solution.
  • Slowly add acetic anhydride or acetyl chloride to the mixture while maintaining a low temperature.
  • Stir the reaction mixture at room temperature for several hours.
  • Purify the product by recrystallization or column chromatography.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can improve the sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions: N-(2-fluoro-4-hydroxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.

    Reduction: The nitro group (if present) can be reduced to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with sodium borohydride.

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar aprotic solvents.

Major Products:

    Oxidation: Formation of quinone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenylacetamides.

Scientific Research Applications

N-(2-fluoro-4-hydroxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical agent due to its structural similarity to known drugs.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2-fluoro-4-hydroxyphenyl)acetamide depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The presence of the fluorine atom can enhance its binding affinity and selectivity towards certain targets. Additionally, the hydroxyl group can participate in hydrogen bonding, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The biological and physicochemical properties of acetamide derivatives are highly dependent on the nature and position of substituents. Below is a comparative analysis of structurally related compounds:

Compound Name Substituents Key Features Reference
N-(2-Fluoro-4-hydroxyphenyl)acetamide -OH (para), -F (ortho) Antifungal activity; hydroxyl enhances polarity, fluorine improves stability
N-(3-Chloro-4-hydroxyphenyl)acetamide -OH (para), -Cl (meta) Photodegradation product of paracetamol; chloro group increases lipophilicity
N-(2,4-Difluorophenyl)acetamide -F (ortho and para) Higher electronegativity; reduced polarity compared to hydroxyl analogs
N-(4-Amino-2-fluorophenyl)acetamide -NH₂ (para), -F (ortho) Amino group increases solubility; potential for nucleophilic reactions
2-Chloro-N-(4-fluorophenyl)acetamide -Cl (ortho), -F (para) Intermediate for quinoline derivatives; intramolecular hydrogen bonding
2-(Benzofuran-2-yl)-N-(2-fluoro-4-hydroxyphenyl)acetamide Benzofuran-2-yl group attached Enhanced antifungal activity due to benzofuran moiety

Key Observations :

  • Hydroxyl vs.
  • Halogen Effects : Fluorine substitution (as in N-(2,4-difluorophenyl)acetamide) improves metabolic stability but reduces solubility compared to chlorine-containing analogs (e.g., N-(3-chloro-4-hydroxyphenyl)acetamide) .

Pharmacological Activity

Antifungal Activity

The benzofuran-conjugated derivative of this compound (compound 10b) demonstrated 69.2% yield in synthesis and notable in vitro antifungal activity, attributed to the planar benzofuran ring enhancing target binding .

Physicochemical Properties

Property This compound N-(2,4-Difluorophenyl)acetamide N-(3-Chloro-4-hydroxyphenyl)acetamide
Molecular Weight 183.16 g/mol 175.14 g/mol 199.61 g/mol
Polarity High (due to -OH) Moderate High (due to -OH and -Cl)
Solubility Higher in polar solvents Lower in polar solvents Moderate in polar solvents
Stability Stable under neutral conditions Highly stable Photolabile

Notes:

  • The hydroxyl group in this compound increases its solubility in aqueous media, making it favorable for drug formulation .
  • Chlorinated analogs exhibit photodegradation, limiting their utility in light-exposed applications .

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